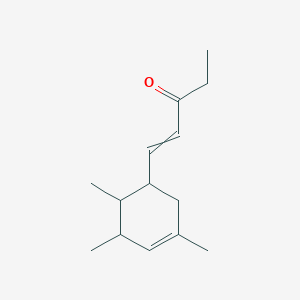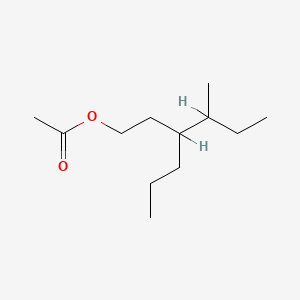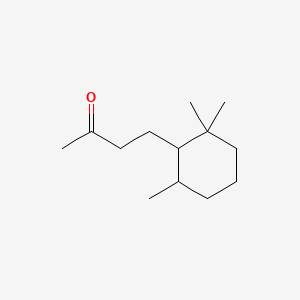
Oxoprostol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxoprostol is a synthetic prostaglandin analog with the chemical formula C22H32O4. It was developed primarily as a gastric acid secretion inhibitor.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of oxoprostol involves several steps, starting from commercially available starting materials. The key steps include the formation of the cyclopentane ring, introduction of the hydroxyl and keto groups, and the final esterification to obtain the desired product. The reaction conditions typically involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired stereochemistry and yield.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization. The use of automated systems and stringent quality control measures ensures the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions: Oxoprostol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert this compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Chemistry: Used as a model compound for studying prostaglandin analogs and their chemical properties.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Primarily used for its gastroprotective properties, particularly in the treatment of gastric ulcers and prevention of NSAID-induced gastric damage.
Industry: Potential applications in the pharmaceutical industry for the development of new drugs and therapeutic agents.
Mechanism of Action
Oxoprostol exerts its effects by mimicking the action of natural prostaglandins. It binds to prostaglandin receptors on the surface of target cells, leading to a series of intracellular signaling events. These events result in the inhibition of gastric acid secretion, increased production of protective mucus, and enhanced blood flow to the gastric mucosa. The molecular targets include the prostaglandin E2 receptors, which play a crucial role in mediating the compound’s gastroprotective effects .
Comparison with Similar Compounds
Enprostil: A prostaglandin E2 analog with similar gastroprotective properties.
Arbaprostil: A prostaglandin E1 analog used for the treatment of peptic ulcers.
Uniqueness of Oxoprostol: this compound is unique in its specific chemical structure, which provides a balance between efficacy and safety. Its ability to selectively inhibit gastric acid secretion while promoting mucosal protection makes it a valuable therapeutic agent. Additionally, its synthetic accessibility and stability under various conditions contribute to its widespread use in research and clinical settings.
Properties
CAS No. |
69648-40-4 |
|---|---|
Molecular Formula |
C22H32O4 |
Molecular Weight |
360.5 g/mol |
IUPAC Name |
(2R,3R)-2-(7-hydroxyheptyl)-3-(3-oxo-4-phenoxybutyl)cyclopentan-1-one |
InChI |
InChI=1S/C22H32O4/c23-16-8-3-1-2-7-11-21-18(13-15-22(21)25)12-14-19(24)17-26-20-9-5-4-6-10-20/h4-6,9-10,18,21,23H,1-3,7-8,11-17H2/t18-,21+/m0/s1 |
InChI Key |
CQGDJYVHVNYIMQ-GHTZIAJQSA-N |
SMILES |
C1CC(=O)C(C1CCC(=O)COC2=CC=CC=C2)CCCCCCCO |
Isomeric SMILES |
C1CC(=O)[C@@H]([C@H]1CCC(=O)COC2=CC=CC=C2)CCCCCCCO |
Canonical SMILES |
C1CC(=O)C(C1CCC(=O)COC2=CC=CC=C2)CCCCCCCO |
| 69648-40-4 | |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(3aR,5aR,5bR,7aS,11aS,11bR,13aR,13bS)-5a,5b,8,8,11a,13b-hexamethyl-3-propan-2-yl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysene](/img/structure/B1617567.png)










